molecular formula C22H20N2O4S B8481611 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid

5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid

Cat. No. B8481611
M. Wt: 408.5 g/mol
InChI Key: GYVKQSOJRVOTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08119655B2

Procedure details

5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-7-(trifluoromethyl)-9H-pyrido[2,3-b]indole acetate (3.6 g, 7.3 mmol) was dissolved in concentrated H2SO4 (30 mL) and heated at 120° C. for 30 min. The reaction was cooled to room temperature and poured over ice affording a white precipitate. The resulting suspension was filtered, rinsed with H2O (3×30 mL) followed by IPA (3×10 mL) and dried in vacuo to 3.2 g (quant.) to give the title compound as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 12.20 (s, 1H), 8.36 (s, 1H), 8.12 (s, 1H), 8.02-8.07 (m, 2H), 7.89 (t, 1H), 7.61 (s, 1H), 7.54 (s, 1H), 3.43 (q, 2H), 2.85 (s, 3H), 2.28 (s, 3H), 1.18 (t, 3H). MS (ES) [m+H] calc'd for C22H20N2O4S, 409; found 409.3.
Name
5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-7-(trifluoromethyl)-9H-pyrido[2,3-b]indole acetate
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].[CH2:5]([S:7]([C:10]1[CH:11]=[C:12]([C:16]2[CH:24]=[C:23](C(F)(F)F)[C:22](C)=[C:21]3[C:17]=2[C:18]2[CH:33]=[C:32]([CH3:34])[CH:31]=[N:30][C:19]=2[NH:20]3)[CH:13]=[CH:14][CH:15]=1)(=[O:9])=[O:8])[CH3:6]>OS(O)(=O)=O>[CH2:5]([S:7]([C:10]1[CH:11]=[C:12]([C:16]2[CH:24]=[C:2]([C:1]([OH:4])=[O:3])[C:22]([CH3:23])=[C:21]3[C:17]=2[C:18]2[CH:33]=[C:32]([CH3:34])[CH:31]=[N:30][C:19]=2[NH:20]3)[CH:13]=[CH:14][CH:15]=1)(=[O:9])=[O:8])[CH3:6] |f:0.1|

Inputs

Step One
Name
5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-7-(trifluoromethyl)-9H-pyrido[2,3-b]indole acetate
Quantity
3.6 g
Type
reactant
Smiles
C(C)(=O)O.C(C)S(=O)(=O)C=1C=C(C=CC1)C1=C2C3=C(NC2=C(C(=C1)C(F)(F)F)C)N=CC(=C3)C
Name
Quantity
30 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured over ice affording a white precipitate
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
rinsed with H2O (3×30 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo to 3.2 g (quant.)

Outcomes

Product
Name
Type
product
Smiles
C(C)S(=O)(=O)C=1C=C(C=CC1)C1=C2C3=C(NC2=C(C(=C1)C(=O)O)C)N=CC(=C3)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.